N-ethyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide
Overview
Description
N-ethyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide, also known as ML167, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a selective inhibitor of the enzyme TGR5, which is involved in regulating glucose homeostasis and energy metabolism in the body.
Scientific Research Applications
N-ethyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide has been primarily used in scientific research for its potential applications in drug discovery and development. The compound has been shown to be a selective inhibitor of TGR5, which is a G protein-coupled receptor that is involved in regulating glucose homeostasis and energy metabolism in the body. TGR5 has been implicated in a variety of diseases, including diabetes, obesity, and liver disease, making it a promising target for drug development.
Mechanism of Action
N-ethyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide works by selectively inhibiting the activity of TGR5. This receptor is involved in regulating glucose homeostasis and energy metabolism in the body by activating a signaling pathway that leads to the release of hormones such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK). By inhibiting TGR5, this compound can potentially modulate this pathway and improve glucose regulation and energy metabolism in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. The compound has also been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease (NAFLD). These effects are thought to be mediated through the inhibition of TGR5 and the subsequent modulation of the GLP-1 and CCK signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-ethyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide is its selectivity for TGR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, the compound has relatively low potency and requires high concentrations to achieve its desired effects. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-ethyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide and its applications in drug discovery and development. One area of interest is the development of more potent and selective TGR5 inhibitors that can be used in clinical settings. Another area of interest is the exploration of the compound's effects on other physiological processes beyond glucose homeostasis and energy metabolism, such as inflammation and immune function. Finally, there is potential for the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in the body.
properties
IUPAC Name |
N-ethyl-5-nitro-N-phenyl-2-(pyridin-3-ylmethylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-2-24(17-8-4-3-5-9-17)21(26)19-13-18(25(27)28)10-11-20(19)23-15-16-7-6-12-22-14-16/h3-14,23H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDUAHQQOYXMKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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